molecular formula C13H18N2 B14400949 Piperidine, 1-[[(phenylmethyl)imino]methyl]- CAS No. 89749-45-1

Piperidine, 1-[[(phenylmethyl)imino]methyl]-

Cat. No.: B14400949
CAS No.: 89749-45-1
M. Wt: 202.30 g/mol
InChI Key: QRXXJZFFJLLGCZ-UHFFFAOYSA-N
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Description

Piperidine, 1-[[(phenylmethyl)imino]methyl]- is an organic compound with the molecular formula C12H17N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[[(phenylmethyl)imino]methyl]- typically involves the reaction of piperidine with benzylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactions, which provide better control over reaction conditions and yield. The use of Grignard reagents and other organometallic compounds is also common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[[(phenylmethyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 1-[[(phenylmethyl)imino]methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-[[(phenylmethyl)imino]methyl]- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may also interact with cellular receptors, influencing various signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Piperidine
  • Pyrrolidine
  • Piperazine
  • Morpholine

Uniqueness

Piperidine, 1-[[(phenylmethyl)imino]methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imino group allows for unique interactions with nucleophiles and electrophiles, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

89749-45-1

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-benzyl-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C13H18N2/c1-3-7-13(8-4-1)11-14-12-15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-11H2

InChI Key

QRXXJZFFJLLGCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C=NCC2=CC=CC=C2

Origin of Product

United States

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